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molecular formula C5H7BrO2 B1338430 5-(Bromomethyl)dihydrofuran-2(3H)-one CAS No. 32730-32-8

5-(Bromomethyl)dihydrofuran-2(3H)-one

Cat. No. B1338430
M. Wt: 179.01 g/mol
InChI Key: IKGVIERLNJRBCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04562270

Procedure details

10.0 g 4,5-dihydro-5-bromomethyl-(3H)-furanone are refluxed with 3.0 g sodium methylate in 37 ml methanol for 5 hours. The solvent is eliminated in vacuum and the residue is dissolved in 20 ml H2O and then extracted with ether. The ethereal phase is dried through a molecular sieve and the ether eliminated in vacuum. The residue is distilled at 20 mm. 6.4 g 4,5-epoxypentane carboxylic acid methyl ester (boiling point at 20 mm, 85° C.) is obtained.
Quantity
10 g
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH:3]1[O:7][C:6](=[O:8])[CH2:5][CH2:4]1.[CH3:9][O-:10].[Na+].[CH3:12]O>O>[CH3:12][O:7][C:6]([CH2:5][CH2:4][CH2:3][CH:2]1[O:10][CH2:9]1)=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrCC1CCC(O1)=O
Name
sodium methylate
Quantity
3 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
37 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
The ethereal phase is dried through a molecular sieve
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled at 20 mm

Outcomes

Product
Name
Type
product
Smiles
COC(=O)CCCC1CO1
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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